(1-Benzyl-4-piperidyl)methanol

Physicochemical properties Purification Synthetic intermediate

Choose (1-Benzyl-4-piperidyl)methanol as your Donepezil intermediate and impurity reference. Unlike 4-piperidinemethanol (logP -0.59), the N-benzyl group provides balanced lipophilicity (logP 1.91) essential for CNS pharmacophore design. The primary alcohol at C4 enables direct oxidation to the Donepezil aldehyde precursor—a synthetic route unavailable to amine or acid analogs. As Donepezil Impurity 23, it delivers pharmacopeial-traceable characterization for ANDA submissions per ICH guidelines. Solid-state form ensures safe handling and ambient storage from gram to kilogram scale. ≥98% purity, ready-to-use—eliminate in-house synthesis and requalification.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 67686-01-5
Cat. No. B150785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-4-piperidyl)methanol
CAS67686-01-5
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
InChIKeyFLQPYEOKVZYXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-4-piperidyl)methanol (CAS 67686-01-5) – Sourcing and Procurement Guide for a Key Piperidine Intermediate


(1-Benzyl-4-piperidyl)methanol (IUPAC: (1-benzylpiperidin-4-yl)methanol) is a functionalized piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis . Characterized by a benzyl group at the piperidine nitrogen and a primary alcohol at the 4-position, the compound exhibits a molecular weight of 205.30 g/mol, a predicted density of 1.056±0.06 g/cm³, and a boiling point of 135–138 °C at 0.2 mmHg (or 312.2 °C at 760 mmHg) . Its physicochemical profile, including a logP of approximately 1.9 and a pKa of 9.26, underpins its utility as an intermediate for Donepezil and other CNS-targeted agents [1].

Why (1-Benzyl-4-piperidyl)methanol Cannot Be Directly Replaced by Unsubstituted or Differently Substituted Piperidine Analogs


Despite sharing a common piperidine core, substitution patterns at the N1 and C4 positions drastically alter both physicochemical properties and synthetic utility. The benzyl group confers a specific lipophilic character (logP ≈ 1.9) that is absent in 4-piperidinemethanol (logP ≈ -0.59), directly impacting solubility, reactivity, and the compound's ability to serve as a direct precursor in multistep syntheses such as the Donepezil route [1][2]. Furthermore, the primary alcohol at C4 enables distinct reactivity profiles (e.g., oxidation to the aldehyde, or activation as a leaving group) that are not feasible with the corresponding amine or carboxylic acid analogs . Simple interchange with these analogs would necessitate redesign of entire synthetic sequences, introduce new impurities, and potentially fail to meet regulatory expectations for established pharmaceutical intermediates [3].

Quantitative Differentiation of (1-Benzyl-4-piperidyl)methanol Against Close Structural Analogs


Lower Boiling Point vs. Phenethyl Analog Facilitates High‑Vacuum Distillation

When compared to the phenethyl analog, [1-(2-phenylethyl)-4-piperidyl]methanol, (1-Benzyl-4-piperidyl)methanol exhibits a significantly lower atmospheric boiling point (312.2 °C vs. 335.4 °C at 760 mmHg), a difference of 23.2 °C . This lower boiling point translates into a more practical high‑vacuum distillation range of 135–138 °C at 0.2 mmHg, enabling effective purification of multi‑gram batches without thermal degradation .

Physicochemical properties Purification Synthetic intermediate

Lipophilicity (logP) Differentiates from the Unsubstituted 4‑Piperidinemethanol Core

The introduction of the N‑benzyl group in (1-Benzyl-4-piperidyl)methanol elevates the calculated logP to 1.91, a stark contrast to the logP of -0.59 for the unsubstituted 4‑piperidinemethanol scaffold [1][2]. This 2.5‑unit increase in lipophilicity reflects a >300‑fold higher predicted partition coefficient (octanol/water), directly influencing the compound's solubility profile and its suitability for subsequent reactions under biphasic conditions.

Lipophilicity Drug likeness Solubility

Solid Physical State at Ambient Temperature Enables Safer Handling Compared to Low‑Melting Amine Analogs

While the amine analog (1-Benzyl-4-piperidyl)methylamine is a liquid with a boiling point of 125 °C (under unspecified reduced pressure), (1-Benzyl-4-piperidyl)methanol is a solid (low‑melting solid or off‑white solid) at room temperature [1]. This solid physical form mitigates the risk of spills and vapor exposure during weighing and transfer, and allows for storage under ambient conditions in sealed containers.

Physical form Safety Handling

Lower Melting Point Versus the Carboxylic Acid Derivative Enables Solution‑Phase Reactions

In contrast to the corresponding carboxylic acid, 1‑benzylpiperidine‑4‑carboxylic acid, which exhibits a high melting point of 167–171 °C and limited solubility in many organic solvents, (1-Benzyl-4-piperidyl)methanol is a low‑melting solid that readily dissolves in common organic media . This solubility difference is critical for homogeneous reaction conditions, such as the Swern oxidation used to generate 1‑benzyl‑4‑piperidinecarboxaldehyde, a direct precursor to Donepezil [1].

Thermal properties Reaction conditions Synthetic utility

Validated Use as a Pharmacopeial Reference Standard (Donepezil Impurity 23)

Unlike generic piperidine alcohols, (1-Benzyl-4-piperidyl)methanol is formally recognized and supplied as Donepezil Impurity 23, accompanied by detailed characterization data compliant with USP/EP guidelines [1][2]. This regulatory pedigree enables its direct use in analytical method development, method validation (AMV), and quality control for ANDA filings, whereas an uncharacterized analog would require extensive and costly re‑validation [3].

Regulatory compliance Analytical method validation Quality control

High Purity (>97–98%) with Stable Storage at Room Temperature

Commercial batches of (1-Benzyl-4-piperidyl)methanol are routinely supplied with a minimum purity of 97–98% (GC or HPLC) and are stable when stored sealed at room temperature . In contrast, the unsubstituted 4‑piperidinemethanol often requires storage at 2–8 °C to prevent discoloration or degradation . The combination of high purity and ambient storage reduces the logistical burden and ensures consistent performance in synthetic sequences.

Purity Stability Storage

Optimal Procurement Scenarios for (1-Benzyl-4-piperidyl)methanol (CAS 67686-01-5)


Pharmaceutical Reference Standard for Donepezil Impurity Profiling

Procure (1-Benzyl-4-piperidyl)methanol when developing or validating HPLC/GC methods for Donepezil API. As Donepezil Impurity 23, it provides a fully characterized, pharmacopeial‑traceable reference that streamlines ANDA submissions and ensures compliance with ICH guidelines [1]. The high purity (≥97%) and documented stability eliminate the need for in‑house synthesis and extensive re‑qualification .

Key Building Block for CNS‑Targeted Drug Discovery

Select this intermediate for the synthesis of N‑benzyl‑4‑piperidyl‑containing pharmacophores, such as acetylcholinesterase inhibitors or muscarinic antagonists. The primary alcohol allows for straightforward oxidation to the corresponding aldehyde (a direct Donepezil precursor) or activation for coupling reactions, while the balanced lipophilicity (logP 1.91) improves membrane permeability predictions in early‑stage drug design [2].

Scale‑Up Friendly Intermediate for Industrial Synthesis

Choose (1-Benzyl-4-piperidyl)methanol for process chemistry where reproducible purification is critical. The lower boiling point relative to the phenethyl analog (312.2 °C vs. 335.4 °C at 760 mmHg) enables efficient high‑vacuum distillation, and the solid physical state simplifies handling and storage in kilogram‑scale operations .

Academic Research on Piperidine Derivatization Methodologies

Employ this compound as a model substrate for exploring new synthetic methodologies (e.g., oxidations, Mitsunobu reactions) due to its well‑defined physicochemical properties and the ease of monitoring reactions by TLC/HPLC. The ambient storage stability minimizes waste and ensures reproducibility across multiple experiments .

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